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Compound of Interest

Compound Name: Aluminum arsenide

Cat. No.: B1584279 Get Quote

The following tables summarize the essential optical and electrical properties of AlAs, GaAs,

InP, and Si at room temperature (300 K), providing a clear and concise comparison for material

selection.

Table 1: Comparison of Key Electrical Properties

Property
Aluminum
Arsenide
(AlAs)

Gallium
Arsenide
(GaAs)

Indium
Phosphide
(InP)

Silicon (Si)

Electron Mobility

(cm²/Vs)
200 - 1200[1][2] ≤ 8500[3] ~5400[4] ~1400

Hole Mobility

(cm²/Vs)
420[2] ≤ 400[3] ~150 ~450

Intrinsic Carrier

Concentration

(cm⁻³)

- 1.79 x 10⁶[3] - 1.5 x 10¹⁰

Table 2: Comparison of Key Optical and Physical Properties
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Property
Aluminum
Arsenide
(AlAs)

Gallium
Arsenide
(GaAs)

Indium
Phosphide
(InP)

Silicon (Si)

Band Gap (eV)
2.16 (Indirect)[5]

[6]
1.424 (Direct)[2] 1.34 (Direct)[4] 1.12 (Indirect)

Refractive Index

(at ~630 nm)
~3.13[7] ~3.3[2] ~3.1[4] ~3.88

Static Dielectric

Constant

10.06 - 10.9[2][3]

[8]
12.9 12.4 11.7

Lattice Constant

(Å)
5.6622[2] 5.653 5.869 5.431

Experimental Protocols: Methodologies for
Characterization
Detailed methodologies for determining the key optical and electrical properties of

semiconductors are outlined below.

Band Gap Determination using UV-Vis Spectroscopy
This method determines the band gap by measuring the onset of light absorption.

Protocol:

Sample Preparation: Prepare a thin, uniform film of the semiconductor material on a

transparent substrate (e.g., quartz) using techniques like spin coating or sol-gel processing.

[1]

Instrument Calibration: Calibrate the UV-Vis spectrophotometer using a reference sample to

establish a baseline. Ensure stable environmental conditions.[1]

Data Acquisition: Measure the absorbance of the sample across a wavelength range of 200-

800 nm to identify the absorption edge.[1]
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Data Analysis (Tauc Plot):

Convert the measured absorbance (A) to the absorption coefficient (α) using the Beer-

Lambert law (A = αlc), where 'l' is the path length (film thickness) and 'c' is the

concentration.

Convert the wavelength (λ) to photon energy (E) using the equation E = hc/λ, where 'h' is

Planck's constant and 'c' is the speed of light.

Create a Tauc plot by plotting (αhν)^n versus photon energy (hν), where 'n' depends on

the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect

band gap).

Extrapolate the linear region of the Tauc plot to the energy axis (where (αhν)^n = 0) to

determine the band gap energy.[1]

Electron Mobility Measurement using the Hall Effect
The Hall effect measurement is a standard technique to determine carrier concentration and

mobility.

Protocol:

Sample Preparation: A rectangular sample (Hall bar) or a van der Pauw geometry sample is

prepared with four electrical contacts.

Measurement Setup:

A constant current (I) is passed through two of the contacts.

A magnetic field (B) is applied perpendicular to the direction of the current flow.

The Hall voltage (V_H) is measured across the other two contacts, perpendicular to both

the current and the magnetic field.[9][10]

Data Acquisition:
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Measure the Hall voltage at different magnetic field strengths and for both positive and

negative current directions to eliminate measurement errors.[11]

Measure the resistivity (ρ) of the sample, typically using a four-point probe method.

Calculation:

The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B), where

't' is the sample thickness.

The carrier density (n) is determined from the Hall coefficient: n = 1 / (q * R_H), where 'q'

is the elementary charge.

The Hall mobility (μ_H) is then calculated as: μ_H = |R_H| / ρ.[11]

Refractive Index Determination using Ellipsometry
Ellipsometry is a highly sensitive optical technique for determining the refractive index and

thickness of thin films.

Protocol:

Sample Preparation: A thin film of the semiconductor is deposited on a reflective substrate.

[12]

Instrument Setup:

A monochromatic, polarized light beam is directed onto the sample at a known angle of

incidence.

The change in polarization of the reflected light is measured by an analyzer.[13]

Data Acquisition: The ellipsometer measures two parameters, Psi (Ψ) and Delta (Δ), which

describe the amplitude ratio and phase shift between the p- and s-polarized components of

the reflected light.

Data Analysis:
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A model of the sample (substrate and film layers with estimated thicknesses and optical

constants) is created.

The measured Ψ and Δ values are compared to the values calculated from the model.

The model parameters (refractive index and thickness) are adjusted iteratively until the

calculated values match the experimental data.[13]

Dielectric Constant Measurement using an LCR Meter
The dielectric constant is determined by measuring the capacitance of a sample.

Protocol:

Sample Preparation: The semiconductor material is formed into a pellet with a known

diameter and thickness. A thin layer of conductive material (e.g., silver paint) is applied to

both flat surfaces to act as electrodes.[14]

Measurement Setup:

The sample is placed between the parallel plates of a dielectric test fixture connected to

an LCR meter.

The LCR meter applies an AC voltage across the sample and measures the resulting

current to determine the capacitance (C).

Data Acquisition: The capacitance is measured at various frequencies.

Calculation:

The dielectric constant (ε') is calculated from the measured capacitance using the formula

for a parallel plate capacitor: C = (ε' * ε₀ * A) / d, where ε₀ is the permittivity of free space,

A is the area of the electrodes, and d is the thickness of the sample.[15]

Mandatory Visualizations
The following diagrams illustrate the experimental workflow for semiconductor characterization

and a logical decision-making process for material selection.
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Experimental workflow for semiconductor characterization.
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Application Requirement

High-Frequency Electronics?

Optoelectronic Device?

No

GaAs or InP

Yes

Light Emission Required?

Yes

Cost-Effective & Mature Technology?

No

GaAs or InP

Yes

Si or AlAs

No

Silicon (Si)

Yes

AlAs (in heterostructures)

No
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Decision tree for semiconductor material selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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